4-Bromo-2-ethoxy-1-methylbenzene
Description
Significance of Aryl Halides and Ether Derivatives in Modern Organic Synthesis Research
Aryl halides, organic compounds containing a halogen atom bonded directly to an aromatic ring, are of paramount importance in synthetic organic chemistry. numberanalytics.comfiveable.mechemistrylearner.com Their significance stems from their role as versatile intermediates in the formation of new carbon-carbon and carbon-heteroatom bonds. numberanalytics.comfiveable.me The halogen atom, being a good leaving group under certain conditions, allows for a variety of transformations, including nucleophilic aromatic substitution and the formation of organometallic reagents. fiveable.melibretexts.org Cross-coupling reactions, often catalyzed by transition metals like palladium, have become a cornerstone of modern synthesis, with aryl halides serving as key electrophilic partners. fiveable.mechemistrylearner.com These reactions are instrumental in constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comfiveable.melibretexts.org
Similarly, aryl ethers, which feature an ether linkage to an aromatic ring, are integral components in a wide array of organic molecules. fiveable.methieme-connect.de The ether group can influence the electronic properties of the aromatic ring and is a common structural motif in natural products, pharmaceuticals, fragrances, and polymers. fiveable.methieme-connect.de The synthesis of aryl ethers, traditionally accomplished through methods like the Williamson ether synthesis, has seen significant advancements, including the development of more environmentally benign and efficient catalytic systems. thieme-connect.dedntb.gov.uarsc.org The stability of the ether linkage also makes it a valuable functional group in the design of complex target molecules. alfa-chemistry.com
Overview of Strategic Research Areas for Aromatic Compounds with Halogen and Alkoxy Substituents
The strategic placement of halogen and alkoxy groups on an aromatic ring opens up diverse avenues of research. A primary focus is the development of novel and efficient synthetic methodologies. For instance, the interplay between an activating alkoxy group and a deactivating but synthetically versatile halogen atom can be exploited to control the regioselectivity of further electrophilic aromatic substitution reactions. libretexts.org
Another critical area of research is the use of these substituted benzenes as building blocks in the synthesis of complex target molecules. The halogen provides a handle for cross-coupling reactions, while the alkoxy group can modulate solubility, and biological activity, and serve as a directing group in subsequent synthetic steps. Research is also directed towards understanding the impact of these substituents on the material properties of polymers and other functional materials.
Positioning of 4-Bromo-2-ethoxy-1-methylbenzene within Contemporary Chemical Research
This compound, while a specific molecule, is representative of a class of compounds that are of interest as intermediates in organic synthesis. For example, a structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is an intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. pharmaffiliates.comgoogle.com This highlights the practical application of such substituted aromatic compounds in the pharmaceutical industry.
The synthesis of this compound and its analogs allows for the exploration of regiochemical control in electrophilic aromatic substitution reactions. The directing effects of the activating methyl and ethoxy groups compete with the deactivating effect of the bromine atom, presenting interesting challenges and learning opportunities in synthetic design. libretexts.org Furthermore, the presence of the bromo substituent makes it a potential substrate for various cross-coupling reactions, enabling the introduction of a wide range of other functional groups.
Below is a table summarizing the key properties of this compound:
| Property | Value |
| Molecular Formula | C9H11BrO |
| Molecular Weight | 215.09 g/mol |
| CAS Number | 79636-93-4 |
| Appearance | Inquire for details |
| Purity | Inquire for details |
This data is compiled from publicly available chemical supplier information. bldpharm.comriekemetals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethoxy-1-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-3-11-9-6-8(10)5-4-7(9)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKMPDBGMEITHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50702385 | |
| Record name | 4-Bromo-2-ethoxy-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
871888-83-4 | |
| Record name | 4-Bromo-2-ethoxy-1-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50702385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Bromo 2 Ethoxy 1 Methylbenzene and Its Derivatives
Regioselective Bromination of Substituted Alkoxybenzenes
The introduction of a bromine atom at a specific position on an alkoxy-substituted toluene (B28343) is a critical step in the synthesis of 4-Bromo-2-ethoxy-1-methylbenzene. The directing effects of the existing alkoxy and methyl groups play a crucial role in determining the position of bromination.
Electrophilic Aromatic Substitution Pathways for Halogenation
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the halogenation of aromatic compounds. pearson.com In the context of synthesizing this compound from 2-ethoxy-1-methylbenzene, the ethoxy and methyl groups are both activating and ortho-, para-directing. The ethoxy group is a strong activating group due to its ability to donate electron density to the aromatic ring through resonance, while the methyl group is a weaker activating group that donates electron density primarily through an inductive effect.
The reaction typically involves the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃). lumenlearning.com The catalyst polarizes the Br₂ molecule, making it more electrophilic. libretexts.org The aromatic ring then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. pearson.comlibretexts.org Finally, a base removes a proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring. pearson.com
Given the directing effects of the ethoxy and methyl groups in 2-ethoxy-1-methylbenzene, the incoming electrophile (bromine) is directed to the positions ortho and para to these substituents. The position para to the strong activating ethoxy group (position 4) is sterically accessible and electronically enriched, making it a highly favored site for bromination.
Interactive Data Table: Electrophilic Bromination of 2-Ethoxy-1-methylbenzene
| Reactant | Reagent | Catalyst | Product | Key Feature |
| 2-Ethoxy-1-methylbenzene | Br₂ | FeBr₃ | This compound | Regioselective bromination at the para position to the ethoxy group. |
Directed Ortho-Metalation Strategies for Bromination
Directed ortho-metalation (DoM) offers an alternative and highly regioselective method for the functionalization of aromatic rings. wikipedia.org This strategy relies on the presence of a directed metalation group (DMG) on the aromatic ring, which coordinates to an organolithium reagent, typically an alkyllithium like n-butyllithium. wikipedia.orgbaranlab.org This coordination directs the deprotonation of the ring at the position ortho to the DMG. wikipedia.orguwindsor.ca The resulting aryllithium intermediate can then be quenched with an electrophile, in this case, a bromine source, to introduce a bromine atom at the specific ortho position. wikipedia.org
For a precursor to this compound, if the starting material were appropriately substituted with a powerful DMG, this strategy could be employed. For instance, the ethoxy group itself can act as a DMG, although it is considered a weaker one. wikipedia.org The oxygen atom's lone pairs can coordinate with the lithium atom of the organolithium reagent, facilitating the removal of a proton from an adjacent carbon. The resulting lithiated species can then react with a suitable brominating agent (e.g., 1,2-dibromoethane or hexabromoethane) to yield the brominated product. The strength of the DMG and the reaction conditions are critical for the success of this strategy. nih.gov
Ethereal Linkage Formation in Substituted Benzene (B151609) Systems
The formation of the ether bond is another key synthetic step. This can be achieved through various methods, with the Williamson ether synthesis being a classic and versatile approach.
Williamson Ether Synthesis Approaches in the Context of this compound Precursors
The Williamson ether synthesis is a widely used method for preparing ethers and involves the reaction of an alkoxide with a primary alkyl halide via an S(_N)2 mechanism. masterorganicchemistry.comtaylorandfrancis.comorganicchemistrytutor.com In the synthesis of this compound, this method can be applied by reacting the sodium salt of 4-bromo-2-methylphenol (B185452) (4-bromo-2-methylphenoxide) with an ethyl halide, such as ethyl iodide or ethyl bromide. francis-press.com
The first step is the deprotonation of 4-bromo-2-methylphenol with a strong base, such as sodium hydride (NaH), to form the more nucleophilic phenoxide. libretexts.org This phenoxide then acts as a nucleophile and attacks the electrophilic carbon of the ethyl halide, displacing the halide and forming the ether linkage. The reaction is most efficient with primary alkyl halides to avoid competing elimination reactions. masterorganicchemistry.com
Interactive Data Table: Williamson Ether Synthesis for this compound
| Precursor 1 | Precursor 2 | Base | Product | Reaction Type |
| 4-Bromo-2-methylphenol | Ethyl iodide | NaH | This compound | S(_N)2 |
Alkoxylation Reactions on Halogenated Toluene Derivatives
Alkoxylation reactions provide another route to form the ether bond. This can involve the direct reaction of a halogenated toluene derivative with an alkoxide. For example, a precursor such as 4-bromo-2-chlorotoluene could potentially undergo nucleophilic aromatic substitution with sodium ethoxide to form this compound. However, nucleophilic aromatic substitution on an unactivated aryl halide is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups on the ring, which are not present in this case.
A more viable approach would be a copper-catalyzed Ullmann condensation. This reaction allows for the formation of diaryl ethers and alkyl aryl ethers. In this context, 4-bromo-2-methylphenol could be reacted with an ethyl halide in the presence of a copper catalyst and a base. Alternatively, a halogenated precursor like 4-bromo-2-iodotoluene could be reacted with sodium ethoxide in the presence of a copper catalyst.
Methylation Strategies for Substituted Phenols or Anisoles
While the primary focus is on the synthesis of this compound, understanding methylation strategies is relevant for the synthesis of its precursors or related derivatives. If a synthetic route starts from a phenol (B47542) or an anisole (B1667542) that lacks the methyl group, a methylation step would be necessary.
For instance, if one were to start with 4-bromo-2-ethoxyphenol, the phenolic hydroxyl group would need to be converted to a methyl group. This is not a straightforward transformation. A more common synthetic strategy would involve introducing the methyl group at an earlier stage.
However, if the goal is to methylate a phenol to an anisole, a common method is to use a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base. For example, treating a substituted phenol with sodium hydroxide and then adding dimethyl sulfate would yield the corresponding anisole. If the target molecule had a methoxy (B1213986) group instead of an ethoxy group, this would be a relevant synthetic step.
Industrial and Scalable Synthesis Routes for this compound
The industrial-scale synthesis of this compound, a substituted aromatic ether, is not extensively detailed in publicly available literature, suggesting its use as a niche intermediate. However, plausible and scalable synthetic routes can be devised based on fundamental principles of organic chemistry, primarily involving the sequential or convergent assembly of the substituted benzene ring. Two primary strategies are considered for large-scale production:
Route A: Etherification followed by Bromination
This approach begins with the readily available precursor, 2-methylphenol (o-cresol). The first step is a Williamson ether synthesis to introduce the ethoxy group, followed by a regioselective bromination.
Etherification of 2-methylphenol: 2-methylphenol is deprotonated with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. This intermediate is then reacted with an ethylating agent, typically ethyl bromide or ethyl iodide, to yield 2-ethoxytoluene. This reaction is a standard and scalable industrial process.
Bromination of 2-ethoxytoluene: The subsequent step is the electrophilic aromatic substitution of 2-ethoxytoluene to introduce a bromine atom at the para position relative to the activating ethoxy group. The directing effects of the ethoxy (ortho, para-directing) and methyl (ortho, para-directing) groups synergize to favor substitution at the positions ortho and para to the ethoxy group. Due to steric hindrance from the adjacent methyl group, the para-position is the most likely site for bromination, leading to the desired product, this compound.
Route B: Bromination followed by Etherification
This alternative route reverses the order of the key transformations, starting with the bromination of 2-methylphenol.
Bromination of 2-methylphenol: 2-methylphenol is first brominated. The hydroxyl and methyl groups are both ortho, para-directing. The strong activating and directing effect of the hydroxyl group will predominantly direct the incoming electrophile (bromine) to the positions ortho and para to it. This leads to the formation of 4-bromo-2-methylphenol as the major product.
Etherification of 4-bromo-2-methylphenol: The resulting 4-bromo-2-methylphenol is then subjected to a Williamson ether synthesis, as described in Route A. Deprotonation with a base followed by reaction with an ethylating agent yields this compound.
The choice between these routes on an industrial scale would depend on factors such as raw material cost and availability, reaction yields, ease of purification, and waste management.
Process optimization and the integration of green chemistry principles are critical for the development of a sustainable and economically viable industrial synthesis of this compound.
Process Optimization:
Key parameters for optimization in either synthetic route include reaction temperature, concentration of reactants, choice of solvent and catalyst, and reaction time. The goal is to maximize the yield and purity of the final product while minimizing energy consumption and waste generation.
Reaction Conditions: In the etherification step, optimization would involve screening different base and solvent combinations to achieve high conversion at the lowest possible temperature. For the bromination step, controlling the reaction temperature is crucial to prevent the formation of poly-brominated byproducts. The rate of addition of the brominating agent must also be carefully controlled.
Catalyst Selection: For the bromination step, while traditional methods may use elemental bromine with a Lewis acid catalyst, greener alternatives are being explored.
Green Chemistry Considerations:
Several aspects of the synthesis can be addressed from a green chemistry perspective:
Alternative Brominating Agents: The use of elemental bromine presents significant safety and environmental hazards. Greener alternatives include the in-situ generation of bromine from reagents like sodium bromide and an oxidant (e.g., sodium hypochlorite), or the use of solid brominating agents like N-bromosuccinimide (NBS). Another approach involves using a recyclable system like CaBr₂–Br₂ in an aqueous medium, which can reduce the need for organic solvents. rsc.org
Solvent Selection: Traditional bromination reactions often use chlorinated solvents. Replacing these with more environmentally benign solvents, or even performing the reaction under solvent-free conditions or in water, would significantly improve the green profile of the process. rsc.org
Catalyst Recycling: If a catalyst is used for bromination, employing a heterogeneous catalyst that can be easily recovered and reused would be advantageous.
Atom Economy: Both proposed routes have a reasonably good atom economy for the main transformations. However, the formation of salt byproducts in the Williamson ether synthesis (e.g., sodium bromide) and hydrogen bromide in the bromination step needs to be managed.
The following table summarizes some green chemistry considerations for the key reaction steps:
| Reaction Step | Traditional Method | Greener Alternative | Green Chemistry Principle Addressed |
| Etherification | Use of stoichiometric strong bases and volatile organic solvents. | Use of catalytic phase-transfer catalysts; use of greener solvents like ionic liquids or supercritical fluids. | Safer Solvents & Auxiliaries, Catalysis |
| Bromination | Elemental bromine in chlorinated solvents. | In-situ generation of bromine; use of solid brominating agents; aqueous reaction media. rsc.orgacs.orgrsc.org | Safer Chemicals, Safer Solvents & Auxiliaries |
In the large-scale production of this compound, rigorous impurity profiling and control are essential to ensure the quality and consistency of the final product. Potential impurities can arise from starting materials, side reactions, or subsequent degradation.
Potential Impurities:
The spectrum of potential impurities will depend on the chosen synthetic route.
From Route A (Etherification then Bromination):
Unreacted 2-ethoxytoluene: Incomplete bromination can lead to the presence of the starting material in the final product.
Isomeric Bromination Products: Although the desired 4-bromo isomer is expected to be the major product, small amounts of other isomers, such as 6-bromo-2-ethoxytoluene, could be formed.
Poly-brominated Species: Over-bromination can lead to the formation of dibromo- or even tribromo- derivatives of 2-ethoxytoluene.
From Route B (Bromination then Etherification):
Unreacted 4-bromo-2-methylphenol: Incomplete etherification will result in the presence of this starting material.
Isomeric Bromophenols: Impurities in the starting 4-bromo-2-methylphenol, such as 6-bromo-2-methylphenol, will be carried through to the final product as their corresponding ethoxy derivatives.
Byproducts of Etherification: Side reactions during etherification, though generally minimal in a well-optimized process, could lead to other impurities.
Control Strategies:
A multi-faceted approach is required to control the impurity profile:
Starting Material Purity: The purity of the initial precursors (2-methylphenol or 2-ethoxytoluene) is critical. Any isomeric impurities in the starting materials are likely to be carried through the synthesis.
Process Control: Strict control over reaction parameters is the primary method for minimizing the formation of process-related impurities. This includes:
Stoichiometry: Precise control of the molar ratios of reactants, especially the brominating agent, is crucial to prevent over-bromination.
Temperature: Maintaining the optimal temperature profile for each reaction step can significantly influence the selectivity and minimize side reactions.
Reaction Time: Monitoring the reaction to completion and avoiding prolonged reaction times can prevent the formation of degradation products.
Purification: The final product will likely require purification to remove any remaining impurities. Common industrial purification techniques for such compounds include:
Distillation: Fractional distillation under reduced pressure can be effective for separating components with different boiling points.
Crystallization: If the product is a solid at a certain temperature, crystallization from a suitable solvent can be a highly effective method for achieving high purity.
Chromatography: While less common for very large-scale production due to cost, chromatographic methods may be used for high-purity applications.
The following table outlines potential impurities and their control strategies:
| Potential Impurity | Origin | Control Strategy |
| Isomeric Bromo-compounds | Non-regioselective bromination | Optimization of bromination conditions (catalyst, temperature, solvent). |
| Poly-brominated compounds | Over-bromination | Strict control of brominating agent stoichiometry and addition rate. |
| Unreacted Starting Materials | Incomplete reaction | Monitoring reaction progress and optimizing reaction time and conditions. |
| Byproducts from side reactions | Non-specific reactivity | Careful selection of reaction conditions to favor the desired transformation. |
Analytical Methods for Impurity Profiling:
A suite of analytical techniques would be employed for impurity profiling, including:
Gas Chromatography (GC): Ideal for separating and quantifying volatile impurities.
High-Performance Liquid Chromatography (HPLC): Suitable for less volatile compounds and for achieving high-resolution separation of isomers.
Mass Spectrometry (MS): Often coupled with GC or HPLC (GC-MS, LC-MS) to identify the chemical structures of unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main product and any significant impurities.
Mechanistic Investigations of Reactions Involving 4 Bromo 2 Ethoxy 1 Methylbenzene
Nucleophilic Aromatic Substitution Reactions of 4-Bromo-2-ethoxy-1-methylbenzene
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides. These reactions typically proceed via an addition-elimination mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comyoutube.com For a nucleophilic aromatic substitution to occur, the aromatic ring must be activated by electron-withdrawing groups, which help to stabilize the negative charge of the Meisenheimer complex. youtube.comyoutube.com
Reactivity of the Bromine Moiety
The bromine atom at the C-4 position of this compound serves as the leaving group in nucleophilic aromatic substitution reactions. The C-Br bond is polarized, with the carbon atom being electrophilic and thus susceptible to attack by nucleophiles. The strength of the C-Br bond and the stability of the resulting bromide anion as a leaving group are key factors influencing the reaction rate. In general, the reactivity of halogens in SNAr reactions follows the order F > Cl > Br > I, which is counterintuitive to the trend in bond strength. This is because the rate-determining step is often the attack of the nucleophile on the aromatic ring, and the high electronegativity of fluorine strongly activates the ring towards this attack.
Influence of Ethoxy and Methyl Groups on Reaction Kinetics and Selectivity
The ethoxy and methyl groups on the benzene (B151609) ring significantly influence the kinetics and selectivity of nucleophilic aromatic substitution reactions. The ethoxy group at the C-2 position is an electron-donating group through resonance, which would typically deactivate the ring towards nucleophilic attack. However, its inductive effect is electron-withdrawing, which can partially offset the deactivating resonance effect.
The methyl group at the C-1 position is also an electron-donating group via hyperconjugation and induction. The combined electronic effects of the ethoxy and methyl groups make the benzene ring of this compound less reactive towards nucleophilic aromatic substitution compared to rings substituted with strong electron-withdrawing groups like nitro groups. youtube.com Consequently, forcing conditions, such as high temperatures and strong nucleophiles, may be required to drive these reactions to completion.
Cross-Coupling Reactions of this compound
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and aryl bromides are common substrates for these transformations. beilstein-journals.orgmdpi.com
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium catalysts are widely employed in cross-coupling reactions due to their high efficiency and functional group tolerance. beilstein-journals.orgmdpi.com
Suzuki Coupling: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netresearchgate.netnih.gov For this compound, a typical Suzuki coupling would involve its reaction with an arylboronic acid to form a biaryl product. The catalytic cycle generally involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The choice of base and solvent is crucial for the success of the reaction. beilstein-journals.orgresearchgate.net
Heck Coupling: The Heck reaction couples an aryl halide with an alkene in the presence of a palladium catalyst and a base. arkat-usa.org This reaction provides a direct method for the arylation of alkenes. The mechanism involves the oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the Pd-aryl bond, and finally, β-hydride elimination to give the substituted alkene product.
Sonogashira Coupling: The Sonogashira coupling is a reaction between an aryl halide and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. beilstein-journals.orgwikipedia.orglibretexts.orgorganic-chemistry.org This reaction is a reliable method for the synthesis of arylalkynes. The catalytic cycle is thought to involve a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Copper-free Sonogashira protocols have also been developed. researchgate.net
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki | This compound, Organoboron Reagent | Pd Catalyst, Base | Biaryl |
| Heck | This compound, Alkene | Pd Catalyst, Base | Substituted Alkene |
| Sonogashira | This compound, Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | Arylalkyne |
Nickel-Catalyzed Cross-Coupling Methodologies
Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. issuu.comnih.govchemrxiv.orgorgsyn.org Nickel-catalyzed reactions can often couple a wider range of electrophiles and can sometimes offer different selectivity compared to their palladium counterparts. For instance, nickel catalysts are particularly effective in coupling alkyl halides. nih.govchemrxiv.org Nickel-catalyzed versions of Suzuki and Sonogashira couplings have been developed. issuu.comrsc.org The mechanisms of nickel-catalyzed cross-couplings can be more complex than those of palladium, sometimes involving radical pathways or different oxidation states of nickel. orgsyn.orgrsc.org
Ligand Design and Catalyst Efficiency in Coupling Processes
The efficiency and selectivity of both palladium and nickel-catalyzed cross-coupling reactions are highly dependent on the ligands coordinated to the metal center. Ligands play a crucial role in stabilizing the metal catalyst, influencing its electronic and steric properties, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).
For palladium-catalyzed reactions, phosphine (B1218219) ligands such as triphenylphosphine (B44618) (PPh3) and bulky, electron-rich phosphines are commonly used. beilstein-journals.org N-heterocyclic carbenes (NHCs) have also proven to be highly effective ligands, often leading to more stable and active catalysts. issuu.com The design of ligands that can promote the coupling of less reactive aryl chlorides or enable reactions at lower temperatures is an active area of research.
In nickel catalysis, a variety of ligands, including phosphines, N-heterocyclic carbenes, and nitrogen-based ligands like bipyridines, are employed. issuu.comorgsyn.org The choice of ligand can significantly impact the reaction outcome, influencing not only the yield but also the chemoselectivity and stereoselectivity of the transformation.
Electrophilic Reactions on the Aromatic Ring of this compound
The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) on this compound are governed by the interplay of the three substituents attached to the benzene ring: the ethoxy group (-OCH₂CH₃), the methyl group (-CH₃), and the bromine atom (-Br). The directing effects of these groups determine the position of attack by an incoming electrophile.
Ethoxy Group (-OCH₂CH₃): This is a strongly activating group due to the resonance donation of a lone pair of electrons from the oxygen atom to the aromatic ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. It is an ortho, para-director.
Methyl Group (-CH₃): This is a weakly activating group that enhances ring reactivity through an inductive effect and hyperconjugation. It is also an ortho, para-director.
Bromo Group (-Br): Halogens are a unique class of substituents. They are deactivating due to their strong electron-withdrawing inductive effect but are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the cationic intermediate (arenium ion).
In this compound, the powerful activating and directing effect of the ethoxy group at position C2 dominates. It strongly activates the ortho positions (C1 and C3) and the para position (C5). The C1 position is already substituted with the methyl group. Therefore, electrophilic attack is directed primarily to the C3 and C5 positions.
Position C3: This position is ortho to the ethoxy group and meta to both the methyl and bromo groups.
Position C5: This position is para to the ethoxy group and ortho to the bromo group.
Between these two sites, the C5 position is generally favored for substitution due to reduced steric hindrance compared to the C3 position, which is situated between two existing substituents. The bromo group at C4 also directs incoming electrophiles to the C3 and C5 positions, reinforcing this preference.
Key Electrophilic Aromatic Substitution Reactions:
Nitration: Reaction with a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂), primarily at the C5 position to yield 5-bromo-3-ethoxy-4-methyl-1-nitrobenzene.
Halogenation: Bromination (Br₂/FeBr₃) or chlorination (Cl₂/AlCl₃) would lead to the introduction of a halogen atom, again expected predominantly at the C5 position.
Friedel-Crafts Acylation: This reaction, using an acyl chloride (RCOCl) and a Lewis acid catalyst like aluminum chloride (AlCl₃), introduces an acyl group (R-C=O) onto the ring. organic-chemistry.orgsigmaaldrich.com The reaction is expected to occur at C5, yielding a ketone. This reaction is generally preferred over Friedel-Crafts alkylation because the resulting ketone is deactivated, which prevents polysubstitution. organic-chemistry.org
While these outcomes are predicted based on established chemical principles, specific experimental data detailing the isomer distribution and yields for electrophilic substitution reactions on this compound are not extensively documented in publicly available literature.
Radical Reactions and Their Application to this compound
For alkyl-substituted aromatic compounds, a key radical reaction is benzylic halogenation. This reaction targets the C-H bonds of the carbon atom attached to the aromatic ring (the benzylic position), which are weaker than typical sp³ C-H bonds because the resulting benzylic radical is resonance-stabilized. acs.orglibretexts.org
In the case of this compound, the methyl group is susceptible to radical bromination. The preferred reagent for this transformation is N-Bromosuccinimide (NBS), typically used in the presence of a radical initiator (like AIBN or benzoyl peroxide) or under UV light. commonorganicchemistry.comchadsprep.com The use of NBS is crucial because it provides a low, steady concentration of molecular bromine (Br₂). libretexts.orgmasterorganicchemistry.com This low concentration favors the radical chain pathway for benzylic substitution while suppressing competitive electrophilic addition or substitution reactions on the electron-rich aromatic ring. chadsprep.com
The mechanism proceeds via a radical chain reaction:
Initiation: The radical initiator or light homolytically cleaves the N-Br bond of NBS or the Br-Br bond of the trace Br₂ present to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a hydrogen atom from the methyl group to form hydrogen bromide (HBr) and a resonance-stabilized benzyl (B1604629) radical. This radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the product, 4-bromo-1-(bromomethyl)-2-ethoxybenzene, and a new bromine radical, which continues the chain.
Termination: The reaction ceases when radicals combine with each other.
This reaction provides a valuable synthetic route to functionalize the methyl group, converting it into a bromomethyl group which is a versatile intermediate for further nucleophilic substitution reactions.
Table 1: Typical Conditions for Benzylic Bromination using NBS
| Parameter | Condition | Purpose |
|---|---|---|
| Reagent | N-Bromosuccinimide (NBS) | Provides a low concentration of Br₂ for selective radical substitution. libretexts.org |
| Solvent | Carbon Tetrachloride (CCl₄) or Acetonitrile (B52724) (CH₃CN) | Inert solvent that does not interfere with the radical reaction. |
| Initiator | Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) / UV Light | Generates the initial radicals to start the chain reaction. commonorganicchemistry.com |
| Temperature | Reflux | Provides the necessary energy for homolytic cleavage and propagation. commonorganicchemistry.com |
Stereoselective Transformations and Chiral Auxiliary Applications
A review of the scientific literature indicates that this compound, being an achiral molecule, is not directly employed as a chiral auxiliary or in stereoselective transformations. Such applications typically require molecules that are themselves chiral or can be readily converted into chiral catalysts or directing groups. The structure of this compound does not possess the inherent stereochemical features necessary for these advanced synthetic applications.
While the compound itself is not used for these purposes, it could potentially serve as a starting material or building block for the synthesis of more complex, chiral molecules. For example, the functional groups present could be modified through various reactions (e.g., cross-coupling at the bromine position, modification of the ethoxy or methyl groups) to introduce chirality, but no such specific applications are currently documented.
Advanced Applications of 4 Bromo 2 Ethoxy 1 Methylbenzene in Chemical Synthesis
Building Block in Complex Organic Molecule Synthesis
4-Bromo-2-ethoxy-1-methylbenzene is a key building block in the multi-step synthesis of elaborate organic structures. researchgate.net The presence of the bromine atom provides a reactive site for cross-coupling reactions, while the ethoxy and methyl groups influence the electronic properties and steric hindrance of the molecule, guiding the regioselectivity of further chemical transformations. libretexts.org These features are strategically exploited by chemists to construct complex molecular architectures with desired functionalities.
Precursor for Advanced Pharmaceutical Intermediates
The utility of this compound is particularly evident in its role as a precursor for advanced pharmaceutical intermediates. researchgate.net These intermediates are pivotal components in the synthesis of various therapeutic agents.
A significant application of this compound derivatives is in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used to treat type 2 diabetes. researchgate.net One prominent example is Dapagliflozin. google.comsynthinkchemicals.com While not a direct precursor, the structural motif of this compound is integral to key intermediates required for the synthesis of Dapagliflozin and its analogs. researchgate.netgoogle.comgoogle.com
For instance, the related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a crucial intermediate in several patented synthetic routes for Dapagliflozin. google.comgoogle.com The synthesis of this intermediate often involves the reaction of a substituted benzoyl chloride with phenetole (B1680304), followed by a reduction step. google.com The resulting diarylmethane derivative then undergoes further reactions to construct the final C-aryl glucoside structure of Dapagliflozin.
Another key intermediate, 4-Bromo-2-[1-(4-ethoxyphenyl)-1-methylethyl]-1-methylbenzene, has also been identified as a crucial aglycon for the synthesis of novel C-glucoside SGLT2 inhibitors. researchgate.net The synthesis of this intermediate can be achieved through the reaction of 1-(5-bromo-2-methylphenyl)-1-methylethanol with phenetole in the presence of a Lewis acid like anhydrous aluminum chloride. researchgate.net
Derivatives of this compound are also explored in the development of novel anti-inflammatory agents. The core phenyl structure can be incorporated into larger molecules designed to interact with biological targets involved in the inflammatory cascade. nih.govnih.gov
Research into new anti-inflammatory compounds has led to the synthesis of various heterocyclic structures, such as 2-phenyl-4H-chromen-4-one derivatives. nih.gov While not directly employing this compound, the synthesis of these flavonoid-type structures often starts from substituted phenols and benzoic acids, indicating the potential for incorporating the bromo-ethoxy-methylbenzene moiety to modulate the anti-inflammatory activity. nih.gov The aim of such modifications is to enhance the inhibitory effects on pro-inflammatory mediators like nitric oxide (NO) and cytokines such as TNF-α and IL-6. nih.gov
The structural framework of this compound also serves as a template for the design of new antimicrobial agents. The lipophilic nature of the ethoxy and methyl groups, combined with the reactive handle of the bromine atom, allows for the generation of diverse molecular libraries to be screened for antimicrobial activity. researchgate.net
For example, the synthesis of novel benzoylthioureas has been shown to yield compounds with promising antimicrobial properties. researchgate.net The synthesis of these molecules often begins with a substituted benzoic acid, which is then converted to its corresponding acid chloride and subsequently reacted with a thiourea (B124793) derivative. researchgate.net The incorporation of the this compound scaffold into such structures is a potential strategy to enhance their efficacy against various microbial strains.
Intermediate in Agrochemical Synthesis
Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the synthesis of agrochemicals. researchgate.net The specific substitution pattern can contribute to the desired biological activity and selectivity of the final product.
The development of new herbicides relies on the design of molecules that can effectively control weed growth without harming crops. The substituted benzene (B151609) ring of this compound can be a core component of such herbicidal compounds. The strategic placement of the bromo, ethoxy, and methyl groups can influence the compound's mode of action, uptake by plants, and environmental persistence. While specific examples of commercial herbicides directly derived from this compound are not widely reported in public literature, the general utility of halogenated and alkoxylated phenyl derivatives in agrochemical research suggests its potential in this field. libretexts.org
Pesticidal Agent Synthesis
The structural motif of a substituted bromo-ethoxy-benzene is valuable in the synthesis of modern agrochemicals. While direct synthesis of commercial pesticides from this compound is not widely documented in public literature, the utility of closely related analogs highlights its potential. For instance, 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene is a key intermediate in the synthesis of complex molecules for the agrochemical sector. Current time information in Pasuruan, ID. The synthesis pathway for such compounds typically involves nitration, bromination, and ethoxylation of a benzene derivative. Current time information in Pasuruan, ID. The bromine atom, in particular, serves as a crucial reactive site for nucleophilic aromatic substitution, allowing for the introduction of other functional groups necessary for biological activity. Current time information in Pasuruan, ID. This established role of similar molecules underscores the potential of this compound as a precursor for novel pesticidal agents, where the specific arrangement of its substituents could be leveraged to develop new active ingredients.
Role in Specialty Chemical Production
A significant application of bromo-ethoxy-benzene derivatives is in the production of high-value specialty chemicals, particularly pharmaceutical intermediates. A prominent example is the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. A key intermediate in its manufacture is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. organic-chemistry.orglibretexts.orgnih.gov This intermediate is prepared through processes that may involve the reaction of a substituted benzoyl chloride with phenetole, followed by reduction. organic-chemistry.orglibretexts.org The structural similarity between this intermediate and this compound demonstrates the latter's potential as a foundational scaffold for other complex specialty chemicals. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the construction of the intricate molecular architectures required for pharmacologically active compounds and other fine chemicals. organic-chemistry.orglibretexts.org
Table 1: Example of a Bromo-Ethoxy-Benzene Derivative in Specialty Chemical Synthesis
| Starting Material (Example) | Key Intermediate | Final Product (Example) | Application Area |
| 5-bromo-2-chlorobenzoic acid | 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene organic-chemistry.orglibretexts.org | Dapagliflozin organic-chemistry.orglibretexts.org | Pharmaceutical |
| Toluene (B28343) derivative | 1-Bromo-2-ethoxy-4-methyl-5-nitrobenzene Current time information in Pasuruan, ID. | Complex agrochemical molecules Current time information in Pasuruan, ID. | Agrochemical |
Contributions to Materials Science Research
The reactivity of this compound makes it a valuable compound in materials science, particularly for creating polymers and functional organic materials with specific, desirable properties.
Monomer or Intermediate for Polymer Synthesis with Tailored Properties
The presence of a bromine atom on the aromatic ring allows this compound to act as a monomer or a precursor to a monomer in various polymerization reactions. Brominated aromatic compounds are known to be incorporated into polymers to enhance properties such as flame retardancy. For example, brominated benzoxazine (B1645224) monomers undergo thermally initiated, ring-opening polymerization to produce polybenzoxazines with high thermal stability and excellent flame-retardant characteristics. thieme-connect.de The bromine content in the polymer structure is crucial for these properties. thieme-connect.de Similarly, this compound could be used in polycondensation or cross-coupling polymerization reactions (e.g., Suzuki polymerization) to create specialty polymers where the bromo-ethoxy-methyl-phenyl unit is repeated, imparting specific thermal, optical, or solubility characteristics to the final material.
Development of Functional Organic Materials
Functional organic materials are designed to have specific electronic, optical, or physical properties. This compound serves as a building block for such materials. The bromine atom can be converted into other functional groups or used as a coupling site to build larger, more complex systems. For instance, the conversion of the bromine to a boronic acid or ester derivative would create a new molecule capable of participating in Suzuki coupling reactions, a cornerstone of modern materials synthesis. libretexts.org This allows for the combination of the bromo-ethoxy-toluene scaffold with other aromatic units to create conjugated materials, liquid crystals, or components for organic electronics. The ethoxy and methyl groups on the ring influence the solubility and packing of the resulting materials, which are critical parameters for their processing and performance.
Table 2: Potential Polymerization Reactions Involving Aryl Bromides
| Polymerization Type | Role of Aryl Bromide | Resulting Polymer Type | Potential Property |
| Suzuki Polycondensation | Monomer (after conversion to boronic acid or as dihalo-monomer) | Conjugated Polymers (e.g., Poly(p-phenylene)) | Electrical conductivity, light emission |
| Heck Polycondensation | Monomer | Poly(phenylene vinylene)s | Electroluminescence, photovoltaic properties |
| Stille Polycondensation | Monomer | Conjugated Polymers | Varied electronic and optical properties |
| Ring-Opening Metathesis Polymerization (ROMP) | Precursor to a functionalized norbornene monomer | Functionalized Polynorbornenes | Tailored mechanical and optical properties |
Design and Synthesis of Photoactive or Optoelectronic Molecules
The synthesis of molecules for photoactive and optoelectronic applications, such as those used in Organic Light-Emitting Diodes (OLEDs), often relies on the precise construction of conjugated systems. This compound is an ideal starting material for such endeavors due to its reactive bromine site.
Palladium-catalyzed cross-coupling reactions are fundamental tools for this purpose. organic-chemistry.orgwikipedia.orgyoutube.combeilstein-journals.org The bromine atom on this compound can serve as an anchor point in reactions like the Suzuki, Heck, and Stille couplings. libretexts.orgwikipedia.orgyoutube.comwikipedia.org
Suzuki Coupling: By reacting this compound with an arylboronic acid, a new carbon-carbon bond can be formed, extending the π-conjugated system. libretexts.orgwikipedia.org This is a widely used method for synthesizing biaryls, which are common cores for photoactive materials. libretexts.org
Heck Reaction: This reaction couples the aryl bromide with an alkene, creating stilbene-like structures (phenylene-vinylene units). youtube.combeilstein-journals.org The iteration of such couplings can lead to the formation of oligo(phenylenevinylene)s (OPVs), a classic family of materials used in organic electronics. nih.gov
Stille Coupling: This reaction involves coupling with an organotin compound and offers a broad scope for creating C-C bonds, making it another powerful tool for assembling complex organic electronic materials from precursors like this compound. libretexts.orgwikipedia.org
Through these synthetic strategies, the simple scaffold of this compound can be elaborated into larger, well-defined molecules with tailored electronic energy levels (HOMO/LUMO) and photophysical properties, making them suitable for use as emitters, hosts, or charge-transport materials in optoelectronic devices. nih.gov
Advanced Analytical Techniques for Characterization and Reaction Monitoring in Research
High-Resolution Spectroscopic Characterization
High-resolution spectroscopy is fundamental to the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the chemical environment of atoms and bonds within a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the carbon-hydrogen framework of a molecule.
For substituted bromotoluenes, the ¹H NMR spectrum reveals the chemical shift, integration, and multiplicity of each unique proton. For a closely related isomer, 4-bromo-1-methoxy-2-methylbenzene , the protons on the aromatic ring appear as distinct signals, with their chemical shifts influenced by the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom. The methyl and methoxy protons typically appear as sharp singlets in the upfield region of the spectrum.
¹³C NMR spectroscopy provides information on the number of unique carbon atoms and their chemical environment. In aromatic systems, the carbons directly attached to substituents (like bromine, oxygen, or a methyl group) have characteristic chemical shifts that are readily distinguishable from the unsubstituted aromatic carbons.
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. A COSY spectrum would show correlations between adjacent protons on the aromatic ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from 1D spectra.
While specific experimental data for 4-Bromo-2-ethoxy-1-methylbenzene is not widely published, the expected NMR data can be predicted based on established principles and data from similar structures.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on known substituent effects in benzene (B151609) derivatives.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Ar-H (adjacent to methyl) | ~6.8 | ~115-120 |
| Ar-H (adjacent to bromo) | ~7.2-7.4 | ~130-135 |
| Ar-H (adjacent to ethoxy) | ~6.7 | ~110-115 |
| -CH₃ (methyl) | ~2.2 | ~15-20 |
| -OCH₂CH₃ (methylene) | ~4.0 (quartet) | ~63-68 |
| -OCH₂CH₃ (methyl) | ~1.4 (triplet) | ~14-16 |
| Ar-C (C-Br) | - | ~110-115 |
| Ar-C (C-O) | - | ~155-160 |
| Ar-C (C-CH₃) | - | ~125-130 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. The absorption of IR radiation or the scattering of laser light (Raman) at specific frequencies corresponds to the stretching, bending, and other vibrations of chemical bonds.
For an aromatic ether like this compound, the IR spectrum would exhibit several characteristic absorption bands. These include:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the methyl and ethoxy groups, appearing just below 3000 cm⁻¹.
C=C aromatic ring stretching: A series of peaks in the 1600-1450 cm⁻¹ region.
C-O ether stretching: Strong absorptions in the 1250-1000 cm⁻¹ range, characteristic of aryl-alkyl ethers.
C-Br stretching: Usually observed in the lower frequency region of the spectrum, often below 700 cm⁻¹.
Raman spectroscopy is particularly useful for observing the symmetric vibrations of the benzene ring and the C-Br bond, which may be weak in the IR spectrum. For instance, the spectrum of a related compound, 4-bromo-1,2-(methylenedioxy)benzene , shows distinct Raman signals that help to confirm its substitution pattern. chemicalbook.com
Table 2: Characteristic Vibrational Frequencies for Substituted Aromatic Ethers
| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |
| Aliphatic C-H Stretch | 2980-2850 | Medium to Strong |
| Aromatic C=C Stretch | 1620-1450 | Variable |
| Asymmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1275-1200 | Strong |
| Symmetric C-O-C Stretch (Aryl-Alkyl Ether) | 1075-1020 | Medium |
| C-Br Stretch | 680-515 | Medium to Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For aromatic compounds, the absorption bands are typically due to π → π* transitions within the benzene ring. The position (λmax) and intensity of these absorptions are sensitive to the nature and position of substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LC-MS, GC-MS)
Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of a compound. In MS, a molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).
For this compound (C₉H₁₁BrO), the molecular ion peak (M⁺) would be a key feature in the mass spectrum. A distinctive characteristic of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a pair of peaks for the molecular ion (M⁺ and M+2) of almost equal intensity, which is a clear indicator of the presence of one bromine atom. The expected molecular weight is approximately 214/216 g/mol .
When coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), the technique also reveals fragmentation patterns that provide structural clues. Common fragmentation pathways for this molecule would likely include:
Loss of the ethyl group: [M - C₂H₅]⁺
Loss of the ethoxy group: [M - OC₂H₅]⁺
Loss of bromine: [M - Br]⁺
Formation of a tropylium (B1234903) ion: A common rearrangement for toluene (B28343) derivatives.
Analysis of the fragmentation of related bromo-alkoxy-benzenes confirms these patterns, providing a reliable method for identification.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | Expected m/z | Significance |
|---|---|---|---|
| [M]⁺ | [C₉H₁₁⁷⁹BrO]⁺ | 214 | Molecular Ion |
| [M+2]⁺ | [C₉H₁₁⁸¹BrO]⁺ | 216 | Molecular Ion (Isotope Peak) |
| [M - C₂H₅]⁺ | [C₇H₆BrO]⁺ | 185/187 | Loss of ethyl radical |
| [M - Br]⁺ | [C₉H₁₁O]⁺ | 135 | Loss of bromine radical |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is a cornerstone of chemical analysis, used to separate, identify, and quantify the components of a mixture. For non-volatile compounds like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice.
High-Performance Liquid Chromatography (HPLC)
HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase. For assessing the purity of this compound, a reverse-phase HPLC method is typically employed.
In a typical setup, a nonpolar stationary phase (like C18-silica) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the analyte absorbs strongly. The retention time is a characteristic property of the compound under specific conditions, and the peak area is proportional to its concentration.
A reverse-phase HPLC method for a closely related isomer, 1-bromo-4-ethoxy-2-methylbenzene , uses a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. bldpharm.com This method can be adapted for the analysis of this compound to assess its purity, quantify it in reaction mixtures, or for preparative separation to isolate the pure compound. bldpharm.com
Table 4: Typical HPLC Parameters for Analysis of Bromo-ethoxy-methylbenzene Isomers
| Parameter | Typical Condition |
|---|---|
| Column | Reverse-Phase (e.g., Newcrom R1, C18) |
| Mobile Phase | Acetonitrile and Water mixture |
| Modifier | Phosphoric acid or Formic acid (for MS compatibility) |
| Detection | UV-Vis Detector (e.g., at 254 nm or λmax) |
| Mode | Isocratic or Gradient elution |
Compound Index
Gas Chromatography (GC)
Gas Chromatography is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound. In a typical GC analysis, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column walls and the mobile gas phase.
The retention time, the time it takes for the compound to travel from the injector to the detector, is a key parameter for identification. For this compound, the retention time would be influenced by its boiling point, polarity, and the type of stationary phase used. Non-polar columns, such as those with a polydimethylsiloxane (B3030410) stationary phase, or mid-polarity columns would likely be effective for its separation.
In a research setting, GC is invaluable for monitoring the progress of a reaction that synthesizes this compound. By taking small aliquots from the reaction mixture at different time intervals, the disappearance of reactants and the appearance of the product can be tracked. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration. Furthermore, GC can effectively separate and quantify impurities, which is crucial for ensuring the purity of the final product. The separation of positional isomers, which have very similar physical properties, is a significant challenge in chromatography. vurup.sknih.gov Specialized capillary columns with high resolving power are often necessary to achieve baseline separation of such isomers. vurup.sk
Table 1: Illustrative GC Parameters for Analysis of Related Aromatic Compounds
| Parameter | Value |
|---|---|
| Column Type | Capillary Column (e.g., HP-5MS) |
| Stationary Phase | 5% Phenyl Methyl Siloxane |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Carrier Gas | Helium or Hydrogen |
This table represents typical starting parameters for the GC analysis of substituted bromobenzenes and would require optimization for this compound.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, which may be a solid or a low-melting solid at room temperature, single-crystal XRD could provide unambiguous proof of its structure. This technique involves irradiating a single crystal of the compound with a focused X-ray beam and analyzing the resulting diffraction pattern.
The diffraction pattern is a unique fingerprint of the crystal lattice. By measuring the intensities and positions of the diffracted X-rays, it is possible to calculate the electron density map of the molecule and, from that, determine the positions of individual atoms, bond lengths, and bond angles with high precision. This would definitively confirm the substitution pattern of the bromo, ethoxy, and methyl groups on the benzene ring, which can be challenging to assign with certainty using spectroscopic methods alone.
In the context of research, XRD is crucial for:
Absolute Structure Confirmation: Providing definitive evidence of the molecular structure.
Polymorphism Studies: Identifying different crystalline forms of the compound, which can have different physical properties.
Understanding Intermolecular Interactions: Revealing details about how molecules pack in the solid state, including any non-covalent interactions that may influence the material's properties.
While specific crystallographic data for this compound is not publicly available, studies on related brominated aromatic compounds demonstrate the utility of this technique. For instance, the crystal structures of other brominated organic molecules have been successfully elucidated using XRD, providing valuable insights into their molecular geometry and solid-state packing.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (Common for organic molecules) |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Calculated Density | ~1.4 - 1.6 g/cm³ |
| Final R-factor | < 0.05 for a well-refined structure |
This table is hypothetical and represents expected values for a small organic molecule like this compound based on known structures of similar compounds.
Advanced Hyphenated Techniques for Complex Mixture Analysis and Trace Impurity Detection
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the detection of trace-level impurities. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most relevant and powerful hyphenated methods.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides a mass spectrum for each component, which serves as a molecular fingerprint.
For this compound, GC-MS would not only provide its retention time but also its mass spectrum. The molecular ion peak would confirm the molecular weight, and the fragmentation pattern would provide structural information, helping to confirm the identity of the compound and distinguish it from its isomers. For example, the loss of an ethyl group (C₂H₅) or a bromo radical (Br•) would be expected fragmentation pathways. The NIST Mass Spectrometry Data Center contains a library of mass spectra that can be used to identify unknown compounds, including isomers of substituted benzenes. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a complementary technique to GC-MS, particularly useful for compounds that are not sufficiently volatile or are thermally unstable. While this compound is likely amenable to GC, LC-MS could be employed for the analysis of reaction mixtures containing less volatile starting materials or byproducts. researchgate.net High-performance liquid chromatography (HPLC) methods have been developed for the separation of bromobenzene (B47551) metabolites and other substituted aromatics. nih.govsielc.com
In LC-MS, the sample is separated by HPLC and the eluent is introduced into a mass spectrometer. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are used to generate ions in the gas phase. LC-MS/MS, which involves multiple stages of mass analysis, can provide even greater selectivity and structural information, which is particularly useful for identifying trace impurities in a complex matrix. researchgate.net
Table 3: Comparison of Hyphenated Techniques for the Analysis of this compound
| Technique | Separation Principle | Ionization Method | Information Obtained | Primary Application |
|---|---|---|---|---|
| GC-MS | Volatility & Polarity | Electron Ionization (EI) | Retention Time, Mass Spectrum, Fragmentation Pattern | Purity assessment, identification of volatile impurities, reaction monitoring. |
| LC-MS | Polarity & Partitioning | ESI, APCI | Retention Time, Molecular Weight, Structural Fragments | Analysis of non-volatile impurities, analysis of complex reaction mixtures. |
These advanced hyphenated techniques provide a comprehensive toolkit for the detailed characterization of this compound, ensuring its identity, purity, and facilitating the development of efficient synthetic routes.
Future Horizons: Emerging Research and Applications for this compound
The scientific community's exploration of substituted aromatic compounds continues to uncover novel applications and synthetic strategies. Within this context, this compound, a halogenated ether, represents a versatile chemical scaffold with significant, yet largely untapped, potential. While its current utility is primarily as a synthetic intermediate, emerging research trends in sustainable chemistry, catalysis, and materials science are paving the way for new and innovative applications. This article explores the future directions and burgeoning research avenues for this compound, focusing on sustainable synthesis, novel reactivity, therapeutic potential, advanced materials, and complex chemical reactions.
Q & A
Q. How can regioselectivity challenges in further functionalization be addressed?
- Methodological Approach : Directed ortho-metalation (DoM) strategies use directing groups (e.g., amides) to control substitution patterns. Alternatively, protecting the ethoxy group with TMSCl prevents undesired side reactions during lithiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
